1-Phenoxy-4-(trichloromethyl)benzene
Description
1-Phenoxy-4-(trichloromethyl)benzene (C₁₃H₉Cl₃O, MW 279.57) is a chlorinated aromatic compound featuring a phenoxy group (-O-C₆H₅) and a trichloromethyl (-CCl₃) substituent in the para position on the benzene ring. Its synthesis typically involves copper-mediated oxidative cross-coupling reactions, as demonstrated in the preparation of analogous trifluoromethyl derivatives . The trichloromethyl group confers high electrophilicity and reactivity, making the compound useful in organic synthesis and industrial applications.
Properties
CAS No. |
76324-28-2 |
|---|---|
Molecular Formula |
C13H9Cl3O |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
1-phenoxy-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C13H9Cl3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H |
InChI Key |
GWYQTSRUEQBENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
1-Chloro-4-(trichloromethyl)benzene
- Structure : Chloro (-Cl) and trichloromethyl (-CCl₃) groups.
- Synthesis : Produced via photochlorination of toluene derivatives without solvents or initiators .
- Physical Properties : Boiling point 220.6°C, molecular weight 195.5 .
- Reactivity : Exhibits strong electron-withdrawing effects, as evidenced by nuclear quadrupole resonance (NQR) studies showing distinct resonance frequencies (34.8–39.3 MHz) .
1-Phenoxy-4-(trifluoromethyl)benzene
- Structure: Phenoxy (-O-C₆H₅) and trifluoromethyl (-CF₃) groups.
- Synthesis: Synthesized via oxidative cross-coupling of 4-phenoxyphenylboronic acid under mild conditions (68% yield) .
- Reactivity : The -CF₃ group is less reactive than -CCl₃, enhancing stability while reducing electrophilicity.
1,2-Dichloro-4-(trichloromethyl)benzene
- Structure : Two chloro substituents and a -CCl₃ group.
- Environmental Impact : Classified as a persistent, bioaccumulative, and toxic (PBT) substance under REACH regulations due to high log KOW (4.57) and bioaccumulation factor (BCF = 4,572 L/kg) .
Physicochemical Properties
- Key Trends: Trichloromethyl groups increase molecular weight and hydrophobicity. Phenoxy substituents enhance solubility in organic solvents compared to chloro analogues.
Environmental and Toxicological Profiles
- Key Findings: Chlorinated derivatives exhibit higher persistence and bioaccumulation than phenoxy analogues. 1,2-Dichloro-4-(trichloromethyl)benzene is flagged under REACH due to PBT properties .
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